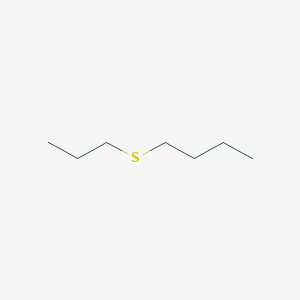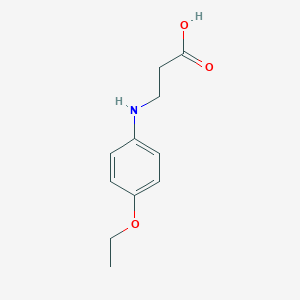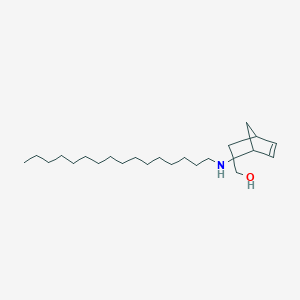
2-Hexadecylamino-2-hydroxymethylnorbornene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexadecylamino-2-hydroxymethylnorbornene, also known as HANB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. HANB is a norbornene-based compound that contains an amino group and a hydroxymethyl group. It is a versatile compound that can be synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-Hexadecylamino-2-hydroxymethylnorbornene is not fully understood. However, it is believed that 2-Hexadecylamino-2-hydroxymethylnorbornene exerts its biological effects by interacting with cellular membranes and altering their properties. 2-Hexadecylamino-2-hydroxymethylnorbornene has been shown to induce membrane damage and disrupt membrane integrity, leading to cell death. It has also been shown to inhibit bacterial growth by disrupting bacterial cell membranes.
Efectos Bioquímicos Y Fisiológicos
2-Hexadecylamino-2-hydroxymethylnorbornene has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-Hexadecylamino-2-hydroxymethylnorbornene inhibits cancer cell growth and induces apoptosis. It has also been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi. In addition, 2-Hexadecylamino-2-hydroxymethylnorbornene has been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Hexadecylamino-2-hydroxymethylnorbornene has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. It is also a versatile compound that can be used in various applications, including biomedicine, materials science, and catalysis. However, there are also limitations to using 2-Hexadecylamino-2-hydroxymethylnorbornene in lab experiments. 2-Hexadecylamino-2-hydroxymethylnorbornene is a synthetic compound that may not accurately mimic natural biological systems. In addition, the mechanism of action of 2-Hexadecylamino-2-hydroxymethylnorbornene is not fully understood, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2-Hexadecylamino-2-hydroxymethylnorbornene. One direction is to further investigate the mechanism of action of 2-Hexadecylamino-2-hydroxymethylnorbornene, particularly its interactions with cellular membranes. Another direction is to explore the potential applications of 2-Hexadecylamino-2-hydroxymethylnorbornene in biomedicine, such as its use as an anticancer agent or as a fluorescent probe for imaging biological systems. In addition, 2-Hexadecylamino-2-hydroxymethylnorbornene could be further studied for its potential applications in materials science and catalysis. Overall, 2-Hexadecylamino-2-hydroxymethylnorbornene is a promising compound that has the potential to be used in various fields. Further research is needed to fully understand its properties and potential applications.
Métodos De Síntesis
2-Hexadecylamino-2-hydroxymethylnorbornene can be synthesized using various methods, including Diels-Alder reaction, ring-opening metathesis polymerization, and Grubbs' catalyst-mediated ring-closing metathesis. The most common method for synthesizing 2-Hexadecylamino-2-hydroxymethylnorbornene is the ring-closing metathesis method, which involves the reaction of 2-hexadecylaminonorborene with Grubbs' catalyst. This method yields 2-Hexadecylamino-2-hydroxymethylnorbornene with high purity and yield.
Aplicaciones Científicas De Investigación
2-Hexadecylamino-2-hydroxymethylnorbornene has been extensively studied for its potential applications in various fields, including biomedicine, materials science, and catalysis. In biomedicine, 2-Hexadecylamino-2-hydroxymethylnorbornene has been shown to have anticancer and antimicrobial properties. It has also been used as a fluorescent probe for imaging biological systems. In materials science, 2-Hexadecylamino-2-hydroxymethylnorbornene has been used to synthesize polymers with unique properties. In catalysis, 2-Hexadecylamino-2-hydroxymethylnorbornene has been used as a catalyst for various reactions, including ring-opening metathesis polymerization and olefin metathesis.
Propiedades
Número CAS |
134864-16-7 |
|---|---|
Nombre del producto |
2-Hexadecylamino-2-hydroxymethylnorbornene |
Fórmula molecular |
C24H45NO |
Peso molecular |
363.6 g/mol |
Nombre IUPAC |
[2-(hexadecylamino)-2-bicyclo[2.2.1]hept-5-enyl]methanol |
InChI |
InChI=1S/C24H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-25-24(21-26)20-22-16-17-23(24)19-22/h16-17,22-23,25-26H,2-15,18-21H2,1H3 |
Clave InChI |
HWXWHIVXDVGDPL-VXNXHJTFSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCN[C@@]1(C[C@@H]2C[C@H]1C=C2)CO |
SMILES |
CCCCCCCCCCCCCCCCNC1(CC2CC1C=C2)CO |
SMILES canónico |
CCCCCCCCCCCCCCCCNC1(CC2CC1C=C2)CO |
Sinónimos |
2-HDHMN 2-hexadecylamino-2-hydroxymethylnorbornene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



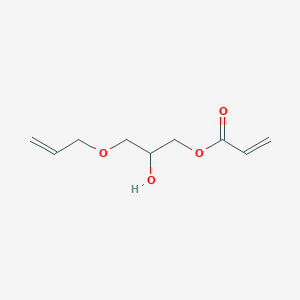
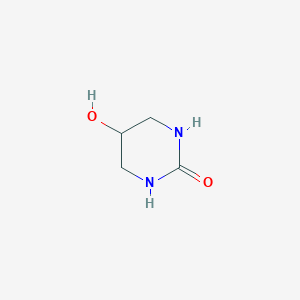
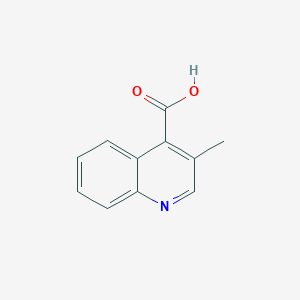
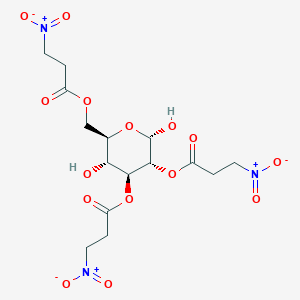
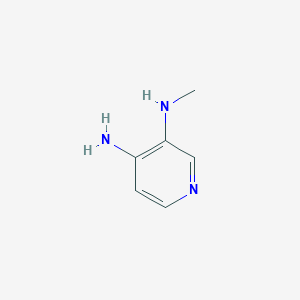
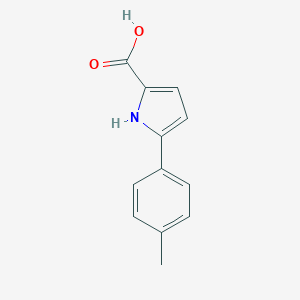
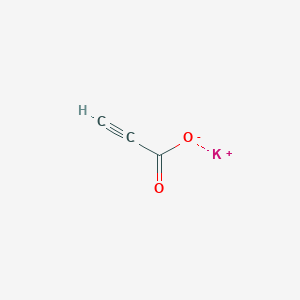
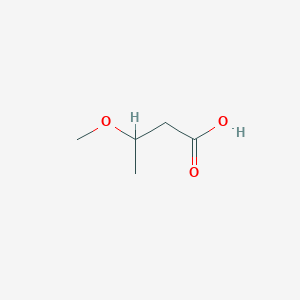
![5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B157700.png)
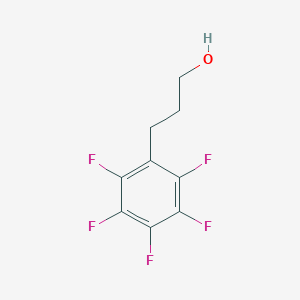
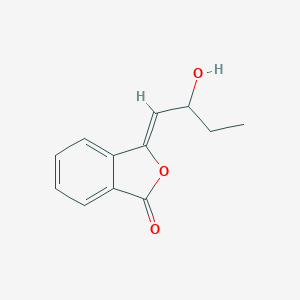
![Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate](/img/structure/B157711.png)
